CR-6086 sodium

Immunology Inflammation Cancer Immunotherapy

CR-6086 sodium (vorbipiprant) is a Phase II-validated, orally bioavailable EP4 antagonist (Ki=16.6nM). Unlike generic anti-inflammatory agents, it provides disease-modifying efficacy in RA models, completely abating edema and surpassing naproxen in CIA histology scores. Its 13h human half-life enables translationally relevant dosing for preclinical oncology and PK/PD modeling. Ideal for tumor microenvironment modulation, Th17 pathway analysis, and PD-1 synergy studies. Order the clinically differentiated EP4 antagonist.

Molecular Formula C26H26F3N2NaO3
Molecular Weight 494.49
Cat. No. B1192509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCR-6086 sodium
SynonymsCR-6086;  CR 6086;  CR6086;  CR-6086 sodium; 
Molecular FormulaC26H26F3N2NaO3
Molecular Weight494.49
Structural Identifiers
SMILESO=C([O-])C1=CC=C(C2(NC([C@H](N(CC3=CC=C(C(F)(F)F)C=C3)CC4)CC54CC5)=O)CC2)C=C1.[Na+]
InChIInChI=1S/C26H27F3N2O3.Na/c27-26(28,29)20-5-1-17(2-6-20)16-31-14-13-24(9-10-24)15-21(31)22(32)30-25(11-12-25)19-7-3-18(4-8-19)23(33)34;/h1-8,21H,9-16H2,(H,30,32)(H,33,34);/q;+1/p-1/t21-;/m1./s1
InChIKeyQFXKJKJULRUGNT-ZMBIFBSDSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CR-6086 Sodium (Vorbipiprant) for Research Procurement: EP4 Receptor Antagonist for Immunomodulation and Immuno-Oncology


CR-6086 sodium (vorbipiprant) is an orally bioavailable, small-molecule antagonist of the prostaglandin E2 receptor subtype 4 (EP4) [1]. It exhibits potent and selective inhibition of EP4-mediated signaling, with a reported Ki of 16.6 nM for the human EP4 receptor and an IC50 of 22 nM for PGE2-stimulated cAMP production . This compound is characterized by its immunomodulatory and anti-inflammatory properties, distinct from the mechanism of cyclooxygenase (COX) inhibitors [1]. CR-6086 has advanced to Phase II clinical trials for indications including rheumatoid arthritis and microsatellite stable metastatic colorectal cancer (pMMR-MSS mCRC) [2].

Why EP4 Antagonists Are Not Interchangeable: Key Differentiators for CR-6086 Sodium in Research


EP4 receptor antagonists are not a homogeneous class; substantial differences in potency, selectivity, pharmacokinetic profiles, and validated preclinical and clinical outcomes preclude simple substitution among analogs like grapiprant, BMS-986310, or ONO-AE3-208 [1]. For instance, while some EP4 antagonists demonstrate high in vitro affinity, their in vivo efficacy and translational relevance vary significantly, as seen in comparative pain model studies [1]. Furthermore, CR-6086 sodium possesses a distinct clinical development path with established Phase II data in both rheumatoid arthritis and oncology, coupled with a well-defined human pharmacokinetic profile, which directly informs dose selection for new studies [2][3]. These quantitative and qualitative differences underscore the necessity for precise compound selection based on the specific research objective.

Quantitative Differentiation of CR-6086 Sodium from EP4 Antagonist Comparators


In Vitro Potency: CR-6086 Exhibits Single-Digit nM Affinity Comparable to Leading Clinical Candidates

CR-6086 sodium demonstrates high affinity for the human EP4 receptor with a Ki of 16.6 nM, a value that is consistent across multiple independent vendor validations . This potency is comparable to other advanced EP4 antagonists such as grapiprant (human EP4 Ki = 13 nM ) and is within the same order of magnitude as the highly potent tool compound ONO-AE3-208 (Ki = 1.3 nM [1]). Notably, the functional antagonism of CR-6086 on PGE2-stimulated cAMP production (IC50 = 22 nM ) is more potent than grapiprant's displacement of PGE2 binding to the dog EP4 receptor (IC50 = 35 nM ), although these values are from different species and assay systems.

Immunology Inflammation Cancer Immunotherapy

Functional Antagonism of cAMP Production: CR-6086 Potency Outperforms Grapiprant in Human Cellular Assays

In functional assays measuring inhibition of PGE2-stimulated cAMP accumulation in human cells, CR-6086 exhibits an IC50 of 22 nM . In contrast, grapiprant shows a considerably higher IC50 of 689 nM for displacement of PGE2 from human EP4 in HEK293 cell membranes [1]. This 31-fold difference in potency underlines a significant functional differentiation in a human-relevant cellular context.

Immunology Inflammation Cancer Immunotherapy

In Vivo Efficacy in Preclinical Arthritis: CR-6086 Demonstrates Superior Disease Modification Compared to Naproxen

In the collagen-induced arthritis (CIA) mouse model, a gold-standard preclinical model for rheumatoid arthritis, CR-6086 (60 mg/kg o.a.d.) completely abated edema after 10 days of treatment, while the NSAID naproxen (60 mg/kg o.a.d.) showed no significant effect on edema development [1]. Specifically, after 3 days of treatment, edema in the CR-6086 60 mg/kg group was significantly reduced to 2.23±0.35 compared to the vehicle control (3.6±0.67), whereas naproxen treatment resulted in edema of 3.00±0.49 [1].

Rheumatoid Arthritis Inflammation Immunomodulation

Human Pharmacokinetics Support Once-Daily Dosing and Therapeutic Exposure at Low Oral Doses

A first-in-human study of CR-6086 revealed a dose-independent pharmacokinetic profile with a mean elimination half-life of approximately 13 hours [1]. Mean peak plasma concentrations (Cmax) ranged from 90 to 8151 ng/mL across doses of 5-300 mg, occurring between 1 and 1.75 hours post-dose [1]. Crucially, plasma concentrations exceeded the protein-binding-adjusted Ki for the human EP4 receptor for a full 24-hour period starting from a single 100 mg dose [1]. This contrasts with grapiprant, which is approved for veterinary use and lacks extensive published human PK data in comparable therapeutic contexts .

Pharmacokinetics Drug Development Clinical Research

Clinical Development Status: Phase II Data in Rheumatoid Arthritis and Immuno-Oncology

CR-6086 has advanced to Phase II clinical trials, including a completed study in DMARD-naïve early rheumatoid arthritis patients (NCT03163966) and an ongoing Phase Ib/IIa trial in combination with balstilimab for pMMR-MSS metastatic colorectal cancer (NCT05205330) [1][2]. This clinical progress is more advanced than that of BMS-986310, which is in Phase I/II for solid tumors , and ONO-AE3-208, which remains a preclinical tool compound . Grapiprant is approved for veterinary use (osteoarthritis pain in dogs) but has shown limited efficacy in human pain studies [3].

Clinical Trials Rheumatoid Arthritis Colorectal Cancer

Prioritized Research Applications for CR-6086 Sodium Based on Quantitative Evidence


Preclinical Immuno-Oncology Combination Studies in MSS Colorectal Cancer Models

Given its demonstrated Phase Ib/IIa clinical combination with the PD-1 inhibitor balstilimab in microsatellite stable colorectal cancer [1], CR-6086 sodium is a highly relevant tool for preclinical researchers investigating the modulation of the tumor immune microenvironment. Its established human PK profile (13-hour half-life [2]) and the ability to achieve sustained 24-hour target coverage at clinically achievable doses [2] allow for translationally relevant dosing in syngeneic mouse models to study mechanisms of action and potential synergy with other immunotherapies.

Investigating EP4-Mediated Immunomodulation in Rheumatoid Arthritis Models

The direct, quantitative evidence of CR-6086 sodium's superior efficacy over naproxen in the CIA mouse model [3] positions it as a critical tool for studies focused on disease-modifying mechanisms in rheumatoid arthritis. Its ability to completely abate edema and significantly improve histological scores [3] differentiates it from simple anti-inflammatory agents, making it ideal for ex vivo analysis of Th17 cell differentiation, cytokine profiles (IL-6, IL-23, IL-17), and other EP4-dependent immune pathways .

Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The well-characterized, dose-independent human pharmacokinetics of CR-6086 sodium [2] provide a unique opportunity for researchers building translational PK/PD models. Data on Cmax, AUC, half-life, and the relationship between plasma concentration and target engagement (adjusted Ki) from the first-in-human study [2] can be used to predict exposure-response relationships in new preclinical species or to validate computational models of EP4 antagonism. This level of detail is not publicly available for many other EP4 antagonists.

Benchmarking Novel EP4 Antagonists in In Vitro and In Vivo Assays

As a clinically advanced EP4 antagonist with a well-defined potency profile (Ki = 16.6 nM; cAMP IC50 = 22 nM ), CR-6086 sodium serves as an excellent benchmark or positive control compound for medicinal chemistry programs. Its functional potency in human cellular assays is superior to that reported for grapiprant in similar systems [4], making it a more stringent comparator for evaluating the functional activity of new chemical entities targeting EP4.

Quote Request

Request a Quote for CR-6086 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.